molecular formula C17H17F3N4O4S B2476641 1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 733810-92-9

1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2476641
CAS No.: 733810-92-9
M. Wt: 430.4
InChI Key: RZEDXUGEXVCOBJ-UHFFFAOYSA-N
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Description

The compound “1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .


Synthesis Analysis

The synthesis of similar compounds often involves several steps including condensation, acylation, cyclization, and hydrolysis . For example, an improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The trifluoromethyl group (-CF3) is a key component, derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Other components include a pyrazole ring and a tetrahydrothieno[2,3-d]pyrimidine ring.


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical and Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The compound has been explored in the synthesis of various heterocyclic structures, such as thieno[2,3-d]pyrimidine derivatives. These structures have shown potential in antimicrobial activity, particularly against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2015).

Molecular and Crystalline Structure Studies

  • Investigations into the molecular and crystalline structures of derivatives of this compound, specifically in the context of pyrazolo[1,5-a]pyrimidines, have been conducted, contributing to the understanding of its chemical properties and potential applications (Denislamova et al., 2011).

Synthesis of Nucleoside Derivatives

  • The compound has been utilized in the synthesis of nucleoside derivatives, which are significant in medicinal chemistry and drug development, especially for antiviral and anticancer therapies (El‐Barbary et al., 1995).

Role in Drug Discovery

  • The compound and its derivatives have been studied for their potential as key components in new drug discovery, particularly for their biological activities and pharmacological potential. This includes exploration in areas such as AIDS chemotherapy and anti-inflammatory drugs (Ajani et al., 2019).

Inhibitors of Biological Processes

  • Research into derivatives of this compound has shown their potential as inhibitors of biological processes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis. This has implications for antiviral therapy and treatments for other diseases (Munier-Lehmann et al., 2015).

Future Directions

The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-2,4-dioxo-1-propan-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O4S/c1-6(2)24-14-11(13(25)23(4)16(24)28)10(15(26)27)9(29-14)5-8-7(3)21-22-12(8)17(18,19)20/h6H,5H2,1-4H3,(H,21,22)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEDXUGEXVCOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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